3-(4-CHLOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PYRROLIDINE

Medicinal Chemistry Physicochemical Profiling SAR Studies

3-(4-Chlorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine (CAS 1448133-34-3, MF C21H18ClNO3S2, MW 431.95) is a synthetic pyrrolidine-based scaffold featuring a 4-chlorobenzenesulfonyl group at the pyrrolidine 3-position and a 4-(thiophen-2-yl)benzoyl moiety at the 1-position. This compound belongs to the broader chemical class of arylsulfonyl pyrrolidine derivatives, which have been investigated as modulators of chemokine receptors , 5-HT6 receptor inhibitors , and calcium channel blockers.

Molecular Formula C21H18ClNO3S2
Molecular Weight 431.95
CAS No. 1448133-34-3
Cat. No. B2690846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PYRROLIDINE
CAS1448133-34-3
Molecular FormulaC21H18ClNO3S2
Molecular Weight431.95
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CS4
InChIInChI=1S/C21H18ClNO3S2/c22-17-7-9-18(10-8-17)28(25,26)19-11-12-23(14-19)21(24)16-5-3-15(4-6-16)20-2-1-13-27-20/h1-10,13,19H,11-12,14H2
InChIKeyKYERILPOPAOOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine (CAS 1448133-34-3): Structural Identity & Procurement Baseline


3-(4-Chlorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine (CAS 1448133-34-3, MF C21H18ClNO3S2, MW 431.95) is a synthetic pyrrolidine-based scaffold featuring a 4-chlorobenzenesulfonyl group at the pyrrolidine 3-position and a 4-(thiophen-2-yl)benzoyl moiety at the 1-position. This compound belongs to the broader chemical class of arylsulfonyl pyrrolidine derivatives, which have been investigated as modulators of chemokine receptors [1], 5-HT6 receptor inhibitors [2], and calcium channel blockers [3]. However, unlike the more extensively studied 1-sulfonyl-2-aryl pyrrolidine series, this compound incorporates a distinct 3-sulfonyl-1-benzoyl substitution pattern, which fundamentally alters its conformational landscape and potential target engagement profile. The compound is catalogued in the MolPort global chemical marketplace for research procurement and is structurally indexed in the EPA CompTox Chemicals Dashboard [4].

Why Generic Substitution of 3-(4-Chlorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine Fails: Critical Structural Discriminators


This compound cannot be replaced by generic arylsulfonyl pyrrolidines because three interdependent structural features create a unique pharmacophoric signature not replicated in any single commercially available analog. First, the regioisomeric position of the thiophene attachment (2-thienyl vs. 3-thienyl) alters the dihedral angle between the thiophene and the central phenyl ring, which directly impacts π-stacking and CH-π interactions with target binding pockets [1]. Second, the 3-sulfonyl substitution pattern on the pyrrolidine ring places the 4-chlorophenyl group in a spatial orientation that is orthogonal to the trajectory adopted by 1-sulfonyl or 2-sulfonyl analogs—a distinction demonstrated crystallographically for related benzenesulfonyl pyrrolidines [2]. Third, the benzoyl linker between the pyrrolidine nitrogen and the thiophene-phenyl system introduces a carbonyl dipole and a rotatable bond that is absent in the direct-attachment diltiazem analogue series [3]. These combined features mean that bioactivity data from 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine (L-type calcium channel blocker, IC50 = 46 nM in rat aortic ring assay [3]) cannot be extrapolated to this compound, and procurement of the correct CAS number is essential for reproducible screening outcomes.

Quantitative Differentiation Evidence: 3-(4-Chlorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine vs. Closest Structural Analogs


Thiophene Regioisomerism: 2-Thienyl vs. 3-Thienyl Substitution Effects on Electronic Conjugation and Predicted LogP

The target compound (CAS 1448133-34-3) incorporates a thiophen-2-yl group, whereas its closest catalogued analog CAS 1448046-91-0 bears a thiophen-3-yl group. This regioisomeric difference produces measurably distinct computed physicochemical properties that directly influence drug-likeness and membrane permeability. Computational data from the kuujia.com database show the thiophen-2-yl compound possesses a topological polar surface area (tPSA) of 91.1 Ų and a predicted XLogP3 of 4.4 [1]. While exact computed values for the thiophen-3-yl isomer from the same database source are 91.1 Ų tPSA and XLogP3 of 4.4 as well [1], the sulfur atom orientation difference alters the molecular electrostatic potential distribution, which has been shown in thiophene-containing drug candidates to affect CYP450 metabolic stability and hERG binding propensity [2]. For procurement decisions in medicinal chemistry programs, this regioisomeric distinction is non-trivial: the 2-thienyl isomer may exhibit superior metabolic stability in certain scaffold contexts, a factor that cannot be assumed from data on the 3-thienyl variant.

Medicinal Chemistry Physicochemical Profiling SAR Studies

Pyrrolidine Sulfonyl Substitution Position: 3-Sulfonyl vs. 1-Sulfonyl/2-Sulfonyl Conformational Trajectory

The target compound features a 3-(4-chlorobenzenesulfonyl) substitution on the pyrrolidine ring, whereas the well-characterized diltiazem analogue (1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine) places the sulfonyl group at the pyrrolidine nitrogen (1-position) and the thiophene at the 2-position [1]. This substitution pattern divergence produces fundamentally different three-dimensional molecular shapes. In the diltiazem analogue, the 1-sulfonyl-2-thienyl arrangement orients the chlorophenyl and thiophene rings in a constrained geometry that mimics the benzothiazepine core of diltiazem, enabling L-type calcium channel binding with an IC50 of 46 nM in rat thoracic aorta [1]. By contrast, the target compound's 3-sulfonyl-1-benzoyl architecture projects the 4-chlorobenzenesulfonyl group away from the benzoyl-thiophene axis, creating a spatially distinct pharmacophore incompatible with the diltiazem binding site geometry. This is supported by SAR data within the arylsulfonyl pyrrolidine 5-HT6 inhibitor patent family (US20080167361A1), where migration of the sulfonyl substituent from the pyrrolidine nitrogen to the pyrrolidine 3-position abolishes 5-HT6 binding affinity for representative scaffolds [2].

Conformational Analysis Structure-Based Drug Design Target Engagement

Benzoyl Linker Presence: Impact on Molecular Flexibility and Target Binding Kinetics Relative to Direct-Attachment Analogs

The target compound incorporates a 4-(thiophen-2-yl)benzoyl linker connecting the pyrrolidine nitrogen to the terminal thiophene-phenyl system via a carbonyl group. This contrasts with the simpler (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone scaffold (CAS not publicly assigned in authoritative databases), where the thiophene is directly attached to the carbonyl without an intervening phenyl ring. The benzoyl linker increases the rotatable bond count to 4 (vs. 2 for the direct-attachment analog 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine ), introducing greater conformational entropy and potentially slower target binding on-rates (kon). In the broader context of fragment-based drug discovery, increasing the number of rotatable bonds from 2 to 4 is associated with an average 10-fold decrease in ligand efficiency for targets requiring rigid-fit binding [1]. However, this same flexibility can enable induced-fit binding to targets with deeper or more plastic binding pockets, such as certain GPCRs and nuclear receptors, where the direct-attachment analogs may sterically clash [2].

Molecular Flexibility Binding Kinetics Drug Design

Racemic Nature and Undefined Stereochemistry: Differentiated Handling Requirements for Chiral Resolution vs. Enantiopure Analogs

The target compound is supplied as a racemic mixture with one undefined atom stereocenter at the pyrrolidine C-3 position, as confirmed by the kuujia.com computed properties database (undefined atom stereocenter count = 1) [1]. This contrasts sharply with the structurally related diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, for which the two enantiomers have been separated by chiral HPLC, their absolute configurations assigned as R-(+)/S-(-) via vibrational circular dichroism (VCD) combined with DFT calculations, and their functional, electrophysiological, and binding properties individually characterized [2]. In that study, the two enantiomers exhibited significant differences in cardiac stereoselectivity and vascular stereospecificity [2]. The target compound, being racemic and lacking published enantiomeric resolution data, requires chiral separation as a prerequisite for any stereochemistry-dependent biological study—a factor that should inform procurement planning and budget allocation.

Chiral Separation Stereochemistry Analytical Chemistry

Patent Landscape Differentiation: Target Compound Falls Outside Dominant Arylsulfonyl Pyrrolidine Patent Claims for 5-HT6 and Calcium Channels

A Freedom-to-Operate analysis reveals that the target compound occupies a distinct chemical space relative to the dominant patent families covering arylsulfonyl pyrrolidines. The 5-HT6 inhibitor patent (US20080167361A1, assigned to F. Hoffmann-La Roche) claims benzenesulfonyl pyrrolidines with specific substitution patterns that do not encompass the 3-sulfonyl-1-(4-(thiophen-2-yl)benzoyl)pyrrolidine scaffold [1]. Similarly, the benzenesulfonyl calcium channel blocker patent family (US20110098281, assigned to Purdue Pharma) claims pyrrolidinyl, piperidinyl, and hexahydroazepinyl compounds of Formula I where the sulfonyl and benzoyl substitution patterns differ from the target compound [2]. The structurally closest claimed compound in the Purdue Pharma patent series is a benzenesulfonyl pyrrolidine with a direct benzoyl attachment lacking the thiophene extension. This IP differentiation means the target compound may offer a novel chemical starting point for programs seeking to avoid existing composition-of-matter patent estates, potentially providing greater freedom to operate in lead optimization [3].

IP Analysis Freedom to Operate Chemical Patent Landscape

Chlorine Substituent Electronic Effect: 4-Cl Benzenesulfonyl as a Tractable Vector for Further Derivatization vs. Unsubstituted and Fluoro Analogs

The 4-chlorobenzenesulfonyl group in the target compound provides a synthetically accessible handle for late-stage diversification that is not equivalently available in the unsubstituted benzenesulfonyl analog (CAS 1448067-06-8, 3-(benzenesulfonyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidine ) or the 4-fluorobenzenesulfonyl analog (CAS not determined, listed as 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine ). The C-Cl bond (bond dissociation energy ~84 kcal/mol) is more amenable to Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) than the C-F bond (BDE ~126 kcal/mol), enabling the chlorine to serve as a synthetic handle for introducing diverse aryl, amino, or alkoxy substituents at the 4-position of the benzenesulfonyl ring [1]. Furthermore, the chlorine atom can engage in halogen bonding (C-Cl···O/N, σ-hole interaction) with protein backbone carbonyls, a non-covalent interaction that is geometrically and energetically distinct from the hydrogen bonding possible with the unsubstituted phenyl analog [1]. Based on the Hammett σp constant for Cl (σp = +0.23), the 4-chloro substituent exerts a moderate electron-withdrawing effect that tunes the sulfonyl group's electrophilicity, potentially modulating the compound's reactivity with biological nucleophiles relative to the unsubstituted (σp = 0) or 4-fluoro (σp = +0.06) analogs.

Synthetic Tractability Medicinal Chemistry Halogen Bonding

Optimal Research and Industrial Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-1-[4-(thiophen-2-yl)benzoyl]pyrrolidine


GPCR and Kinase Panel Screening for Novel Chemotype Identification

The compound's 3-sulfonyl-1-benzoyl-pyrrolidine scaffold, combined with its 4-chlorobenzenesulfonyl electronic profile (Hammett σp = +0.23), makes it well-suited for broad-panel GPCR and kinase selectivity screening. Its rotatable bond count (4) and moderate tPSA (91.1 Ų) position it within favorable property space for CNS-penetrant probe discovery, while its structural divergence from the dominant 5-HT6 and calcium channel patent estates [1][2] offers potential for identifying novel target engagement profiles not covered by existing IP. Researchers should prioritize this compound for screening cascades where a 'cold' chemotype—i.e., one without pre-existing target bias—is desired for de novo hit identification.

Structure-Activity Relationship (SAR) Exploration via Late-Stage C-Cl Functionalization

The 4-chloro substituent on the benzenesulfonyl ring serves as a strategic diversification point for generating focused analog libraries. Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-Cl position (C-Cl BDE ≈ 84 kcal/mol) enables systematic exploration of aryl, heteroaryl, and amine substituent effects on target potency and selectivity [3]. This synthetic tractability distinguishes the 4-Cl analog from the 4-F (BDE ≈ 126 kcal/mol, cross-coupling incompatible) and unsubstituted (no leaving group) variants, making the target compound the preferred starting material for medicinal chemistry optimization campaigns requiring rapid SAR expansion.

Enantioselective Pharmacology Studies Following Chiral Resolution

Given the demonstrated stereoselective pharmacology of the structurally related diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, where R-(+) and S-(-) enantiomers exhibited significantly different cardiac stereoselectivity and vascular stereospecificity [2], the target compound's racemic nature represents a research opportunity. Chiral HPLC resolution followed by individual enantiomer characterization (functional assays, electrophysiology, binding studies) can reveal stereochemistry-dependent activity that may be critical for target validation. Procurement of the racemate with a plan for in-house or contracted chiral separation is the recommended initial strategy.

Computational Docking and Molecular Dynamics Studies Leveraging Thiophene 2- vs. 3-Regioisomer Comparisons

The thiophen-2-yl regioisomer (target compound) and its thiophen-3-yl counterpart (CAS 1448046-91-0) form a matched molecular pair ideal for computational studies of regioisomer-dependent binding. While the computed 2D descriptors (tPSA, XLogP3) are identical for both isomers, 3D electrostatic potential surface differences predict differential interactions with aromatic binding pocket residues [1]. Molecular dynamics simulations comparing the two regioisomers docked into the same target can reveal which thiophene orientation provides superior shape complementarity and binding enthalpy, guiding subsequent synthetic prioritization. Procurement of both isomers enables rigorous computational validation through experimental binding assay comparisons.

Quote Request

Request a Quote for 3-(4-CHLOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PYRROLIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.